molecular formula C5H6F3N B1518860 (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine CAS No. 1020931-14-9

(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine

Cat. No.: B1518860
CAS No.: 1020931-14-9
M. Wt: 137.1 g/mol
InChI Key: YTCIJTPVWBJEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine is a secondary amine featuring a propargyl (prop-2-yn-1-yl) group and a 2,2,2-trifluoroethyl substituent. The propargyl moiety introduces sp-hybridized carbon atoms, enabling participation in click chemistry or cycloaddition reactions, while the trifluoroethyl group confers electron-withdrawing properties, influencing the compound’s electronic and steric profile .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N/c1-2-3-9-4-5(6,7)8/h1,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCIJTPVWBJEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination via Nucleophilic Substitution

  • Starting materials: 2,2,2-trifluoroethylamine or its derivatives and propargyl halides (e.g., propargyl bromide or chloride).
  • Reaction: Nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the propargyl halide.
  • Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with a base (e.g., triethylamine) to neutralize the generated acid.
  • Temperature: Room temperature to mild heating (25–60°C).
  • Purification: Column chromatography or recrystallization.

This method is straightforward but may require careful control to avoid side reactions such as polymerization of the alkyne or over-alkylation.

Carbamate Intermediate Route

  • Step 1: Formation of 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate by reacting 2,2,2-trifluoroethanol with propargylamine in the presence of a carbamoylating agent (e.g., phosgene derivatives or carbonyldiimidazole).
  • Step 2: Reduction or deprotection of the carbamate to yield (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine.

This two-step approach allows better control of reaction selectivity and purity, especially useful in industrial-scale synthesis.

Sulfonate Ester Route via 2,2,2-Trifluoroethanolsulfonic Acid Esters

  • A patented method involves reacting ammonia with 2,2,2-trifluoroethanolsulfonic acid esters (e.g., methanesulfonate or tosylate derivatives) to produce 2,2,2-trifluoroethylamine derivatives with high yield and selectivity.
  • Subsequent alkylation with propargyl halides or direct reaction with propargylamine derivatives leads to the target compound.
  • This method is advantageous for high selectivity and scalability.

Reaction Conditions and Optimization

Method Solvent Base/Agent Temperature Yield Range (%) Notes
Nucleophilic substitution DMF, Acetonitrile Triethylamine, K2CO3 25–60°C 60–85 Requires inert atmosphere, careful control
Carbamate intermediate DCM, THF Phosgene derivatives 0–25°C 70–90 Two-step process, high purity achievable
Sulfonate ester + ammonia route Aprotic solvents Ammonia gas or solution Room temperature >90 High selectivity, suitable for scale-up

Detailed Research Findings

Industrial-Scale Preparation

  • Continuous flow reactors have been employed to enhance the efficiency of the carbamate intermediate route, allowing precise control over reaction parameters and improved yields.
  • Automated systems facilitate large-scale production with consistent quality.
  • Purification techniques such as crystallization and distillation are integrated to achieve pharmaceutical-grade purity.

Reaction Mechanism Insights

  • The trifluoroethyl group increases the electrophilicity of intermediates, facilitating nucleophilic attack.
  • The propargyl group’s alkyne functionality requires mild conditions to prevent polymerization or side reactions.
  • Carbamate intermediates provide a stable handle for selective transformations and controlled release of the amine.

Summary Table of Preparation Methods

Preparation Method Key Reagents Advantages Limitations Typical Yield (%)
Direct Nucleophilic Substitution 2,2,2-trifluoroethylamine + propargyl halide Simple, direct synthesis Side reactions, over-alkylation 60–85
Carbamate Intermediate Route 2,2,2-trifluoroethanol + propargylamine + carbamoylating agent High selectivity, scalable Multi-step, requires phosgene or equivalent 70–90
Sulfonate Ester + Ammonia 2,2,2-trifluoroethanolsulfonic acid ester + ammonia + propargyl derivatives High yield, industrially viable Requires sulfonate ester preparation >90

Chemical Reactions Analysis

(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can be performed to obtain derivatives with different functional groups.

  • Substitution: : Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) and reaction conditions such as elevated temperatures and polar solvents are employed.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo-compounds.

  • Reduction: : Derivatives with different functional groups.

  • Substitution: : Various nucleophilic substitution products.

Scientific Research Applications

Chemical Applications

1. Synthetic Intermediates:
The compound serves as a versatile intermediate in organic synthesis. Its alkyne functional group allows for participation in various chemical reactions, facilitating the construction of more complex molecules.

2. Catalysis:
It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts. This property is particularly useful in the development of new synthetic methodologies.

Biological Applications

1. Biological Probes:
Due to its unique structural features, (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine can be utilized to study biological pathways and interactions. Its ability to modulate enzyme activities positions it as a valuable tool in biochemical research.

2. Enzyme Inhibition:
This compound has shown potential as an inhibitor for specific enzymes. For example, studies indicate that it may inhibit enzymes involved in metabolic pathways, providing insights into enzyme function and regulation.

Medicinal Applications

1. Drug Development:
The biological activities exhibited by (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine make it a candidate for drug development. Its interactions with biological targets can lead to the development of novel therapeutic agents aimed at various diseases.

2. Therapeutic Agents:
Initial studies suggest that derivatives of this compound may possess antimicrobial properties and could be explored further for their potential in cancer therapy due to their ability to modulate enzyme activity.

Industrial Applications

1. Material Science:
In material science, (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine can be employed in the synthesis of new materials with unique properties. The trifluoromethyl group enhances the stability and performance of materials under various conditions.

2. Agriculture:
The compound may have applications in developing agrochemicals for pest control due to its biological activity and stability .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine derivatives. The following table summarizes key modifications and their effects on biological activity:

ModificationEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and membrane permeability
Propynyl GroupEnhances interaction with target proteins
Carbamate MoietyHydrolysis leads to active intermediates

These modifications highlight how structural components influence the biological efficacy of the compound.

Case Studies

Several case studies illustrate the applications of (Prop-2-yn-1-y)(2,2,2-trifluoroethyl)amine:

  • Antimicrobial Activity: Research indicates that derivatives exhibit significant antimicrobial properties against various pathogens, suggesting potential use in treating infectious diseases.
  • Cancer Research: The compound's ability to modulate specific enzymes has led to investigations into its role as a therapeutic agent in cancer biology research.
  • Enzyme Inhibition Studies: A study demonstrated that (Prop-2-yn-1-y)(2,2,2-trifluoroethyl)amine effectively inhibited a key enzyme involved in lipid metabolism, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism by which (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's reactivity and stability, making it suitable for various chemical transformations. The exact mechanism depends on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Comparison :

Compound Name Substituents Synthesis Yield Physical Form Key Feature Reference
(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine Propargyl, trifluoroethyl N/A Likely liquid/oil High reactivity from propargyl -
N-Benzyl-3-(2-fluorophenyl)prop-2-yn-1-amine Benzyl, 2-fluorophenyl 72% Orange oil Aromatic π-interactions
3-(Thiophen-2-yl)prop-2-yn-1-amine HCl Thiophene 93% Amorphous solid Sulfur-mediated redox activity

Trifluoroethyl-Containing Amines

  • (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride : An allyl analogue of the target compound. The allyl group (sp² hybridized) reduces steric hindrance compared to propargyl but limits participation in click chemistry. The trifluoroethyl group similarly lowers basicity due to electron withdrawal .
  • 2-(Thiophen-2-yl)ethylamine : Combines trifluoroethyl with a thiophene-ethyl chain, enhancing solubility in polar solvents while retaining electronic effects from fluorine .

Reactivity Differences :

  • Propargyl amines (e.g., target compound) undergo Huisgen cycloaddition with azides, whereas allyl derivatives (e.g., ) are more suited for hydrofunctionalization or polymerization .
  • Trifluoroethyl groups reduce nucleophilicity at the amine nitrogen compared to non-fluorinated analogues, impacting catalytic or biological interactions .

Physicochemical Properties

  • Boiling Point/Solubility : Trifluoroethylamines (e.g., ) are typically liquids or low-melting solids due to reduced intermolecular forces from fluorine. Propargyl derivatives may exhibit higher volatility than bulkier aryl-substituted amines .
  • Stability : Propargyl amines are prone to oxidation or polymerization under acidic conditions, whereas trifluoroethyl groups enhance stability against hydrolysis .

Biological Activity

Overview

(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine is a compound characterized by its unique structural features, including a propynyl group and a trifluoromethyl group. These structural components contribute to its biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating better penetration through biological membranes.
  • Covalent Bonding : The propynyl group can participate in covalent bonding with target proteins or enzymes, modulating their activity.
  • Hydrolysis : The carbamate moiety (if present in related compounds) can undergo hydrolysis, releasing active intermediates that exert various biological effects.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine. Key findings include:

ModificationEffect on Activity
Trifluoromethyl GroupIncreased lipophilicity and membrane permeability
Propynyl GroupEnhanced interaction with target proteins
Carbamate MoietyHydrolysis leads to active intermediates

These modifications highlight the importance of structural components in determining the biological efficacy of the compound.

Biological Activity Data

Recent studies have explored the biological activities associated with (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine and its derivatives. Notable findings include:

  • Antimicrobial Properties : Initial studies suggest that derivatives may exhibit antimicrobial activity, positioning them as candidates for further investigation in treating infectious diseases.
  • Cancer Research Applications : The ability to modulate enzyme activity suggests potential therapeutic applications in cancer biology research. For instance, compounds that enhance the activity of mutant p53 have shown promise in restoring its function and inhibiting cancer progression .
  • Protein Interaction Studies : Binding assays have demonstrated that compounds similar to (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine can significantly increase the binding affinity of mutant p53 to DNA by over 50%, indicating potential for therapeutic intervention in cancers harboring p53 mutations .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Protein Methyltransferases : Research has shown that compounds with similar structural features can inhibit protein methyltransferases effectively, showcasing their potential in regulating epigenetic modifications in cancer cells .
  • Inhibition of NAPE-PLD : Structure–activity relationship studies indicated that certain derivatives could inhibit NAPE-PLD activity with micromolar potency, providing insights into their potential roles in lipid metabolism and signaling pathways .

Applications in Drug Development

Given its promising biological activity, (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine is being explored for various therapeutic applications:

  • Antimicrobial Agents : Continued research into its derivatives may yield effective antimicrobial agents.
  • Cancer Therapeutics : Its ability to modulate enzyme activities positions it as a candidate for drug development aimed at treating cancers with specific genetic mutations.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield RangeKey Challenges
Nucleophilic SubstitutionTEA, CH₂Cl₂, RT50-70%Competing side reactions
Palladium CatalysisPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C60-75%Catalyst sensitivity to oxygen

Methodological Insight : Optimize yield by controlling stoichiometry (1:1.2 molar ratio of propargylamine to trifluoroethyl halide) and ensuring anhydrous conditions to prevent hydrolysis .

How do the trifluoroethyl and propargyl groups influence the compound’s physicochemical properties and reactivity?

Basic
The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and hydrophobic character, improving membrane permeability . The propargyl group introduces alkyne reactivity, enabling click chemistry (e.g., Huisgen cycloaddition) and covalent binding to biological targets .

Q. Key Interactions :

  • Hydrogen Bonding : The amine group participates in H-bonding, affecting solubility.
  • Electron-Withdrawing Effects : The trifluoromethyl group polarizes adjacent bonds, increasing susceptibility to nucleophilic attack at the β-carbon .

What advanced techniques are recommended for characterizing reaction mechanisms involving this compound?

Advanced
To elucidate mechanisms in cross-coupling or substitution reactions:

Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

In Situ Spectroscopy : Monitor intermediates via ¹⁹F NMR or IR spectroscopy during catalytic cycles .

Computational Studies : DFT calculations (e.g., Gaussian 16) to map transition states and validate proposed pathways .

Case Study : Palladium-catalyzed reactions show a oxidative addition/reductive elimination mechanism, with CuI acting as a co-catalyst to stabilize intermediates .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced
Contradictions in bioactivity data often arise from assay variability or structural analogs. Mitigation strategies include:

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing trifluoroethyl with methyl) to isolate functional group contributions.

Standardized Assays : Use isogenic cell lines and control for batch-to-batch compound purity via HPLC (>95%) .

Computational Docking : Predict binding modes using software like AutoDock Vina to correlate activity with molecular interactions.

Q. Table 2: Key SAR Findings

ModificationEffect on IC₅₀ (Enzyme X)Rationale
Trifluoroethyl → Ethyl10-fold increaseReduced hydrophobic interaction
Propargyl → AllylNo activityLoss of covalent binding

What methodological precautions are critical for handling (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine in air-sensitive reactions?

Q. Advanced

  • Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines to prevent oxidation of the propargyl group .
  • Low-Temperature Storage : Store the compound at –20°C under desiccant to avoid moisture-induced degradation .
  • Safety Protocols : Use blast shields for high-pressure reactions (e.g., hydrogenation) and monitor exotherms with calorimetry .

Q. Key Data :

  • Boiling Point : 75-78°C (predicted based on analog data) .
  • Stability : Decomposes above 150°C; avoid prolonged heating .

How can computational chemistry aid in designing derivatives of this compound for targeted drug discovery?

Q. Advanced

Virtual Screening : Use QSAR models to prioritize derivatives with predicted high affinity for target proteins (e.g., kinase inhibitors).

MD Simulations : Simulate binding dynamics over 100 ns trajectories (AMBER or GROMACS) to assess stability of ligand-receptor complexes .

ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., BBB permeability) early in development.

Example : Derivatives with extended alkyl chains show improved logP values but reduced solubility—balance via polar substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine
Reactant of Route 2
Reactant of Route 2
(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.